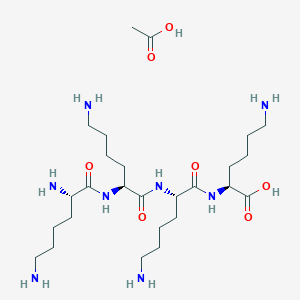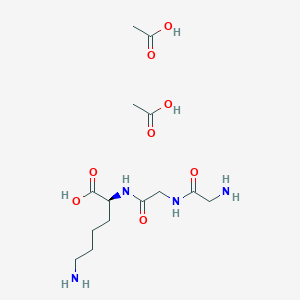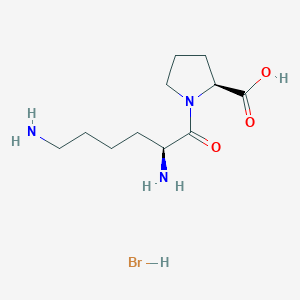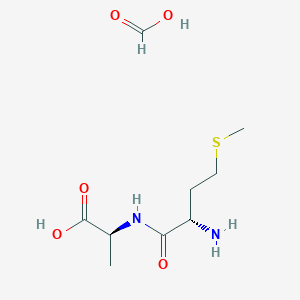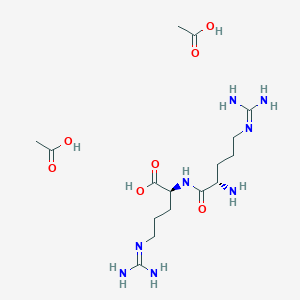
H-Pro-Lys-OH Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Pro-Lys-OH Acetate is a synthetic compound that has been used in scientific research for a variety of applications. It is a peptide derivative of lysine, an essential amino acid found in proteins, and is composed of four amino acids: proline, lysine, hydroxyproline, and acetate. This compound has been studied extensively in the field of biochemistry and physiology and has been found to have a variety of biochemical and physiological effects.
Wirkmechanismus
H-Pro-Lys-OH Acetate has been found to interact with proteins, receptors, and other biomolecules in a variety of ways. It has been found to interact with proteins in a manner that can affect the structure and function of the protein, as well as to interact with receptors in a manner that can affect the regulation of gene expression. In addition, this compound has been found to interact with other biomolecules in a manner that can affect the activity of enzymes and other proteins.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to affect the activity of enzymes, as well as the activity of proteins and other biomolecules. In addition, this compound has been found to affect the regulation of gene expression, as well as the activity of receptors and other proteins. Furthermore, this compound has been found to affect the activity of other proteins, such as those involved in the transport of ions and other molecules across cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
H-Pro-Lys-OH Acetate has several advantages and limitations when used in laboratory experiments. One advantage is that it can be easily synthesized in a laboratory setting and is relatively inexpensive. Furthermore, it can be used to study a variety of biochemical and physiological processes in a relatively short amount of time. However, one limitation is that it is not as stable as other compounds and may degrade over time. In addition, it may not be as effective as other compounds in some laboratory experiments.
Zukünftige Richtungen
There are a number of potential future directions for research using H-Pro-Lys-OH Acetate. One potential direction is to further explore its effects on protein-protein interactions, as well as its effects on the regulation of gene expression. In addition, further research could be done to explore its effects on the activity of enzymes and other proteins, as well as its effects on receptor-ligand interactions. Furthermore, further research could be done to explore its potential applications in drug discovery and development, as well as its potential therapeutic applications. Finally, further research could be done to explore its potential uses in the development of new diagnostic tools and treatments for various diseases and disorders.
Synthesemethoden
H-Pro-Lys-OH Acetate is synthesized through a process known as solid-phase peptide synthesis, which involves the use of a solid support material to bind the peptide to a resin and then allow it to be synthesized. The process involves the use of a base and an acid to form the peptide bonds, as well as the use of a coupling agent to link the peptide to the resin. This method is widely used in the synthesis of peptides and is often used to synthesize compounds for use in scientific research.
Wissenschaftliche Forschungsanwendungen
H-Pro-Lys-OH Acetate has been used in a variety of scientific research applications. It has been used in studies of protein-protein interactions, as well as in studies of the structure and function of proteins and other biomolecules. It has also been used in studies of receptor-ligand interactions and in studies of the regulation of gene expression. In addition, this compound has been used in studies of the effects of drugs on the body, as well as in studies of the effects of environmental pollutants on the body.
Eigenschaften
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3.C2H4O2/c12-6-2-1-4-9(11(16)17)14-10(15)8-5-3-7-13-8;1-2(3)4/h8-9,13H,1-7,12H2,(H,14,15)(H,16,17);1H3,(H,3,4)/t8-,9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQWYTLZZGKKGB-OZZZDHQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(NC1)C(=O)NC(CCCCN)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1C[C@H](NC1)C(=O)N[C@@H](CCCCN)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



